Cas no 331647-00-8 (8-Bromo-2,4-dichloro-6-nitroquinazoline)

8-Bromo-2,4-dichloro-6-nitroquinazoline is a halogenated nitroquinazoline derivative with significant utility in pharmaceutical and agrochemical research. Its unique structure, featuring bromo, chloro, and nitro substituents, enhances reactivity and selectivity in nucleophilic substitution and cross-coupling reactions. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors and antimicrobial agents. The electron-withdrawing nitro group and halogen atoms contribute to its stability and facilitate further functionalization. Its high purity and well-defined chemical properties make it suitable for precision applications in medicinal chemistry and material science. Proper handling is advised due to its potential sensitivity to light and moisture.
8-Bromo-2,4-dichloro-6-nitroquinazoline structure
331647-00-8 structure
商品名:8-Bromo-2,4-dichloro-6-nitroquinazoline
CAS番号:331647-00-8
MF:C8H2N3O2Cl2Br
メガワット:322.93038
MDL:MFCD26743461
CID:1031431
PubChem ID:22457638

8-Bromo-2,4-dichloro-6-nitroquinazoline 化学的及び物理的性質

名前と識別子

    • 8-Bromo-2,4-dichloro-6-nitroquinazoline
    • SY264915
    • DB-342075
    • SCHEMBL5756383
    • MFCD26743461
    • DTXSID30625745
    • 331647-00-8
    • MDL: MFCD26743461
    • インチ: InChI=1S/C8H2BrCl2N3O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(11)13-7(4)10/h1-2H
    • InChIKey: RJXLGRXKTBXQPV-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 320.87074g/mol
  • どういたいしつりょう: 320.87074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

  • 密度みつど: 1.994±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: ほとんど溶けない(0.052 g/l)(25ºC)、

8-Bromo-2,4-dichloro-6-nitroquinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A189011242-1g
8-Bromo-2,4-dichloro-6-nitroquinazoline
331647-00-8 95%
1g
$860.72 2023-09-02
Aaron
AR00CNJ7-250mg
8-Bromo-2,4-dichloro-6-nitroquinazoline
331647-00-8 97%
250mg
$358.00 2025-02-13
1PlusChem
1P00CNAV-1g
8-broMo-2,4-dichloro-6-nitroquinazoline
331647-00-8 95%
1g
$966.00 2024-05-05
Aaron
AR00CNJ7-5g
8-Bromo-2,4-dichloro-6-nitroquinazoline
331647-00-8 97%
5g
$2164.00 2025-02-13
eNovation Chemicals LLC
Y1187944-0.1g
8-Bromo-2,4-dichloro-6-nitroquinazoline
331647-00-8 97%
0.1g
$330 2024-07-20
eNovation Chemicals LLC
Y1187944-1g
8-Bromo-2,4-dichloro-6-nitroquinazoline
331647-00-8 97%
1g
$870 2025-02-21
eNovation Chemicals LLC
Y1187944-0.1g
8-Bromo-2,4-dichloro-6-nitroquinazoline
331647-00-8 97%
0.1g
$330 2025-02-21
eNovation Chemicals LLC
Y1187944-10g
8-Bromo-2,4-dichloro-6-nitroquinazoline
331647-00-8 97%
10g
$3850 2025-02-27
eNovation Chemicals LLC
Y1187944-1g
8-Bromo-2,4-dichloro-6-nitroquinazoline
331647-00-8 97%
1g
$870 2024-07-20
Chemenu
CM142269-1g
8-bromo-2,4-dichloro-6-nitroquinazoline
331647-00-8 95%
1g
$*** 2023-05-30

8-Bromo-2,4-dichloro-6-nitroquinazoline 関連文献

8-Bromo-2,4-dichloro-6-nitroquinazolineに関する追加情報

8-Bromo-2,4-dichloro-6-nitroquinazoline: A Comprehensive Overview

The compound 8-Bromo-2,4-dichloro-6-nitroquinazoline (CAS No 331647-00-8) is a highly specialized organic compound belonging to the quinazoline family. This molecule has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The quinazoline core of this compound serves as a versatile scaffold for various functional groups, making it a valuable entity in both academic research and industrial development.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 8-Bromo-2,4-dichloro-6-nitroquinazoline, allowing researchers to explore its electronic properties and reactivity in greater depth. The presence of multiple electronegative substituents—namely the bromine, chlorine, and nitro groups—contributes to the molecule's high polarity and strong electron-withdrawing effects. These characteristics make it an ideal candidate for studying charge transfer processes and nonlinear optical properties, which are critical in the development of advanced materials for optoelectronic devices.

In the context of drug discovery, 8-Bromo-2,4-dichloro-6-nitroquinazoline has been investigated for its potential as a lead compound in anti-cancer therapies. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit key enzymes or pathways involved in tumor progression. Researchers have also explored its ability to modulate cellular signaling pathways, such as the PI3K/AKT/mTOR axis, which plays a pivotal role in cancer cell survival and proliferation.

The synthesis of 8-Bromo-2,4-dichloro-6-nitroquinazoline typically involves a multi-step process that combines nucleophilic aromatic substitution and oxidative coupling reactions. The introduction of the bromine and chlorine substituents at specific positions on the quinazoline ring requires precise control over reaction conditions to ensure regioselectivity and high yields. Recent studies have focused on optimizing these synthetic routes to enhance efficiency and reduce environmental impact, aligning with the principles of green chemistry.

From a materials science perspective, 8-Bromo-2,4-dichloro-6-nitroquinazoline has been utilized as a building block for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit exceptional stability and porosity, making them promising candidates for gas storage and catalytic applications. The incorporation of this compound into COFs has been shown to enhance their electronic conductivity and mechanical robustness, paving the way for their use in energy storage devices such as supercapacitors.

Moreover, computational studies have provided valuable insights into the electronic structure of 8-Bromo-2,4-dichloro-6-nitroquinazoline. Density functional theory (DFT) calculations have revealed that the molecule's frontier molecular orbitals are significantly influenced by the electron-withdrawing substituents, which modulate its redox properties. These findings have been instrumental in guiding experimental efforts to tailor the compound's electronic behavior for specific applications.

In conclusion, 8-Bromo-2,4-dichloro-6-nitroquinazoline stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional properties continue to drive innovative research directions, from drug discovery to advanced materials development. As ongoing studies unravel new aspects of its chemistry and functionality, this compound is poised to make significant contributions to both fundamental science and practical technologies.

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